1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine typically involves several steps. One common synthetic route includes the reduction of a precursor ketone, such as 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one, using a suitable reducing agent . The reaction conditions often involve the use of a chiral catalyst to achieve enantioselective reduction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acids, bases, and various solvents. .
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-YL)propan-1-amine can be compared with other similar compounds such as:
5-APB (1-(benzofuran-5-yl)propan-2-amine): Known for its empathogenic and stimulant effects.
6-APB (1-(benzofuran-6-yl)propan-2-amine): Structurally similar to 5-APB but with slight differences in biological activity.
5-DBFPV (5-dihydrobenzofuranpyrovalerone): A stimulant of the cathinone class. The uniqueness of this compound lies in its specific structural features and the resulting biological activities
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIICEVLYHDWRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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